Trinonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinonylphenol is a chemical compound belonging to the alkylphenol family. It is characterized by the presence of three nonyl groups attached to a phenol ring. Alkylphenols, including this compound, are known for their use in various industrial applications due to their surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trinonylphenol can be synthesized through the alkylation of phenol with nonene in the presence of an acid catalyst. The reaction typically involves the following steps:
Alkylation: Phenol reacts with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Purification: The reaction mixture is purified using techniques like distillation or chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Trinonylphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and hydroquinones.
Reduction: Hydroquinones.
Substitution: Brominated or nitrated derivatives of this compound.
Scientific Research Applications
Trinonylphenol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Studied for its potential endocrine-disrupting effects.
Medicine: Investigated for its interactions with biological systems and potential therapeutic applications.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of trinonylphenol involves its interaction with cellular receptors and enzymes. It can mimic or interfere with natural hormones, leading to endocrine disruption. The compound binds to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol: A widely studied alkylphenol with similar properties but fewer nonyl groups.
Octylphenol: Another alkylphenol with eight carbon atoms in the alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain compared to trinonylphenol.
Uniqueness
This compound is unique due to the presence of three nonyl groups, which enhance its surfactant properties and make it more effective in certain industrial applications compared to its counterparts .
Properties
CAS No. |
28652-08-6 |
---|---|
Molecular Formula |
C33H60O |
Molecular Weight |
472.8 g/mol |
IUPAC Name |
2,3,4-tri(nonyl)phenol |
InChI |
InChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3 |
InChI Key |
RBPAPQWTNWGCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.